5,6-Dibromo-2-chlorobenzo[d]thiazole
Description
Structure
3D Structure
Properties
CAS No. |
1209460-20-7 |
|---|---|
Molecular Formula |
C7H2Br2ClNS |
Molecular Weight |
327.42 g/mol |
IUPAC Name |
5,6-dibromo-2-chloro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2Br2ClNS/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H |
InChI Key |
BMIQIBYMSHYRSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)SC(=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Dibromo 2 Chlorobenzo D Thiazole and Analogues
General Synthetic Routes to Benzothiazole (B30560) Derivatives
The benzothiazole scaffold, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a cornerstone in heterocyclic chemistry. researchgate.net Its synthesis has been a subject of extensive research, leading to a variety of established routes. researchgate.netpharmacyjournal.in
Traditional methods for synthesizing the benzothiazole ring are robust and widely practiced. The most common pathway involves the condensation of 2-aminothiophenols with various carbonyl-containing compounds. nih.gov Depending on the reaction partner, different substituents can be installed at the 2-position of the benzothiazole ring.
Key conventional methods include:
Condensation with Carboxylic Acids or Acid Chlorides : Reacting 2-aminothiophenol (B119425) with carboxylic acids, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), or with more reactive acid chlorides, yields 2-substituted benzothiazoles. tandfonline.comwikipedia.org For instance, reacting 2-aminothiophenol with chloroacetyl chloride can produce 2-chloromethyl-benzothiazole. mdpi.com
Condensation with Aldehydes : The reaction of 2-aminothiophenols with aldehydes is a foundational method for producing 2-aryl or 2-alkyl benzothiazoles. nih.govmdpi.com These reactions often require an oxidizing agent to convert the intermediate benzothiazoline (B1199338) to the final aromatic benzothiazole. pharmacyjournal.in
Cyclization of Thiobenzanilides : Another classic approach is the intramolecular cyclization of thiobenzanilides, typically promoted by an oxidizing agent. tandfonline.com
These conventional methods, while effective, can sometimes be limited by harsh reaction conditions, long reaction times, and the use of hazardous reagents. nih.gov
In response to the limitations of conventional methods, significant research has focused on developing more environmentally benign synthetic protocols. mdpi.comnih.gov These "green" approaches aim to minimize waste, avoid toxic substances, and improve energy efficiency. nih.gov
Key green strategies include:
Use of Water as a Solvent : An efficient method for synthesizing benzothiazole-2-thiols involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide in water, avoiding organic solvents. rsc.org Similarly, samarium triflate has been used as a reusable catalyst for benzothiazole synthesis in an aqueous medium. organic-chemistry.org
Catalyst-Free and Solvent-Free Reactions : Some modern methods allow for the condensation of 2-aminothiophenol with benzoic acid derivatives under solvent-free conditions, using molecular iodine as a cost-effective and low-toxicity catalyst. pharmacyjournal.in Another approach uses the oxidant K2S2O8 to synthesize benzothiazoles from anilines, avoiding hazardous chemical oxidants like bromine or H2O2. researchgate.net
Use of Biocatalysts : Enzymes such as laccases have been employed to catalyze the condensation of 2-aminothiophenol with aryl-aldehydes, offering a green and efficient route to 2-arylbenzothiazoles. mdpi.com
These methodologies often result in high yields, shorter reaction times, and simpler work-up procedures, aligning with the principles of green chemistry. nih.gov
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. scielo.br For benzothiazole synthesis, microwave irradiation often leads to dramatic reductions in reaction time and significant increases in product yield compared to conventional heating methods. nih.govresearchgate.net
Comparative Research Findings:
Studies have shown that the synthesis of 2-substituted benzimidazoles, benzothiazoles, and indoles via microwave irradiation can reduce reaction times from 2-8 hours (conventional) to just 3-10 minutes, with yield increases ranging from 3% to 113%. nih.gov
The condensation of 2-aminothiophenol with various fatty acids to form 2-substituted benzothiazoles can be completed in 3–4 minutes under microwave irradiation using P4S10 as a catalyst, in a solvent-free system. mdpi.com
Similarly, the reaction of 2-aminothiophenols with chloroacetyl chloride in acetic acid under microwave irradiation yields 2-chloromethyl-benzothiazole in just 10 minutes, a significant improvement in efficiency and environmental friendliness. mdpi.com
The table below summarizes the advantages of microwave-assisted synthesis over conventional methods for preparing benzothiazole derivatives.
| Feature | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | Hours (e.g., 2-8 hours) | Minutes (e.g., 3-10 minutes) | nih.gov |
| Product Yield | Moderate to Good | Good to Excellent (often higher) | scielo.brnih.gov |
| Energy Efficiency | Lower | Higher | tandfonline.com |
| Solvent Use | Often requires high-boiling solvents | Can often be performed solvent-free | mdpi.com |
This table presents generalized data compiled from multiple sources to illustrate the typical advantages of microwave-assisted synthesis.
Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as a library. acs.org These libraries are valuable in drug discovery for screening against biological targets. nih.gov Both solid-phase and liquid-phase synthesis strategies have been developed for creating benzothiazole libraries.
Solid-Phase Synthesis : In this approach, the benzothiazole core or its precursors are attached to a solid support (a polymer resin). Reagents are added in solution, and after the reaction, excess reagents and byproducts are simply washed away. This allows for the use of excess reagents to drive reactions to completion. Katritzky's benzotriazole (B28993) chemistry, for example, has been adapted for the solid-phase synthesis of various heterocycles. acs.org
Liquid-Phase Synthesis : This strategy uses a soluble polymer support, such as polyethylene (B3416737) glycol (PEG). This combines the advantages of homogeneous-phase reactions with the ease of purification associated with solid-phase synthesis. An expedient liquid-phase synthesis for constructing diverse benzimidazole (B57391) libraries has been described, and similar principles can be applied to benzothiazoles. nih.gov
A traceless aniline (B41778) linker has been utilized in the combinatorial synthesis of benzothiazoles and benzimidazoles, demonstrating a sophisticated approach to generating these libraries. acs.org
Targeted Synthesis of Halogenated Benzothiazoles
Introducing halogen atoms onto the benzothiazole ring is a key strategy for modulating the electronic and biological properties of the molecule. The synthesis of a compound like 5,6-Dibromo-2-chlorobenzo[d]thiazole requires precise control over the placement of three halogen atoms. This is typically achieved either by building the ring from pre-halogenated precursors or by direct halogenation of a pre-formed benzothiazole ring.
For example, the synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives can be achieved by starting with 2-amino-4-chlorothiophenol and condensing it with various aldehydes. researchgate.net Similarly, the synthesis of 2-amino-5-chlorobenzothiazole (B1265905) derivatives has been reported, which can then undergo further reactions. rdd.edu.iq
Achieving regioselectivity in the bromination of the benzothiazole core is critical for synthesizing specific isomers like the 5,6-dibromo derivative. Electrophilic aromatic substitution on the benzothiazole ring is influenced by the electron-donating or -withdrawing nature of the fused thiazole ring and any existing substituents.
Direct Bromination : The direct bromination of the parent benzothiazole molecule can lead to substitution at various positions. The reaction conditions, including the brominating agent and solvent, determine the outcome.
Catalytic Bromination : A method for synthesizing 2,6-dibromobenzothiazole (B1326401) in a single step has been patented. This process involves reacting benzothiazole with N-bromosuccinimide (NBS) in chloroform (B151607) under the catalytic action of titanium dioxide. This approach is noted for its simple procedure and high yield. google.com
Sequential Bromination : In some cases, sequential bromination might be necessary. For instance, a series of stilbene (B7821643) analogs containing a thiazole moiety were synthesized by first performing cyclization, followed by a site-selective bromination at the 5-position of the thiazole ring. nih.gov While this is on a thiazole, not a benzothiazole, the principle of controlled, sequential halogenation is relevant.
The synthesis of a 5,6-dibromo pattern, as required for the target molecule, would likely necessitate starting with a 4,5-dibromo-substituted aniline or thiophenol derivative, followed by the cyclization reaction to form the thiazole ring. This pre-functionalization strategy often provides better control over the final substitution pattern than direct bromination of the fused heterocyclic system.
Site-Selective Bromination Reactions of Benzothiazole Cores
Direct Bromination with Bromine-Water
The direct use of molecular bromine (Br₂) is a conventional and potent method for the electrophilic bromination of stable aromatic rings. google.com The reaction is typically conducted in the presence of a strong protic acid, such as hydrobromic acid (HBr), or a Lewis acid catalyst like FeBr₃. youtube.com The catalyst polarizes the Br-Br bond, generating a strong electrophile that attacks the aromatic ring. youtube.com
The synthesis of 4,7-dibromo-2,1,3-benzothiadiazole (B82695) is classically achieved by reacting the parent heterocycle with bromine in 47% hydrobromic acid at elevated temperatures (126-130°C). utm.my This method demonstrates that direct bromination is effective for introducing multiple bromine atoms onto the benzothiadiazole ring system, a close analogue of benzothiazole. utm.my While effective, this method involves handling hazardous molecular bromine. utm.my
Catalytic methods for bromination are sought after to enhance reaction efficiency, improve selectivity, and utilize safer brominating agents. While specific literature on titanium dioxide-catalyzed bromination of benzothiazoles is not prominent, other metal-based catalysts have proven effective for the bromination of aromatic compounds. For instance, an Fe₂O₃/zeolite system has been used for the catalytic bromination of non-activated aromatic compounds, where the active catalytic species, FeBr₃, is formed in situ from HBr and Fe₂O₃. rsc.org This approach offers the advantages of using an easy-to-handle, cost-effective, and recyclable catalyst. rsc.org The use of various metal oxides as catalysts in halogenation reactions is a subject of ongoing research, suggesting that materials like TiO₂ could potentially be adapted for such transformations.
Introduction of Chlorine Substituents
The introduction of a chlorine atom at the 2-position of the benzothiazole ring is a crucial step in the synthesis of the target compound. This transformation is most commonly achieved by the chlorination of a 2-mercaptobenzothiazole (B37678) precursor. researchgate.netnih.gov
The reaction of 2-mercaptobenzothiazoles with sulfuryl chloride (SO₂Cl₂) provides an effective route to the corresponding 2-chlorobenzothiazoles, often in excellent yields. google.comnih.gov Research has shown that this seemingly straightforward reaction can sometimes suffer from poor reproducibility. researchgate.net A significant improvement in the reaction's efficiency and consistency was discovered by the simple addition of water. nih.govresearchgate.net The presence of water is believed to cause partial hydrolysis of the sulfuryl chloride, generating acid in situ, which catalyzes the reaction. nih.gov An example procedure involves reacting one molecular proportion of 2-mercaptobenzothiazole with at least six molecular proportions of sulfuryl chloride at a temperature below 50°C, followed by treatment with water. google.com
Table 2: Synthesis of 2-Chlorobenzothiazole (B146242)
| Precursor | Reagent | Key Condition | Product | Yield | Ref |
| 2-Mercaptobenzothiazole | SO₂Cl₂ | Addition of water | 2-Chlorobenzothiazole | Excellent | nih.govresearchgate.net |
| 2-Mercaptobenzothiazole | SO₂Cl₂ | Temp < 50°C | 2-Chlorobenzothiazole | High | google.com |
Multi-Step Synthetic Strategies for Dibromo-chlorobenzothiazoles
Constructing a multi-substituted heterocycle like this compound necessitates a well-designed multi-step synthesis. nih.gov This involves the strategic assembly of the benzothiazole core followed by a series of functionalization reactions. The order of these reactions is critical to ensure the correct placement of substituents due to their electronic directing effects. nih.gov
The formation of the benzothiazole nucleus is the foundational step. Several reliable methods exist, with the most common being the condensation of 2-aminothiophenols with various carbonyl-containing compounds. researchgate.netresearchgate.net
Condensation with Aldehydes: 2-Aminothiophenol reacts with aryl aldehydes to form 2-arylbenzothiazoles. This reaction can be performed without a catalyst in an air/DMSO oxidant system or can be promoted by various Lewis acid catalysts like scandium triflate (Sc(OTf)₃) or nano silica-supported boron trifluoride (nano BF₃/SiO₂). tandfonline.comthieme-connect.comclockss.org
Jacobsen Cyclization: This method involves the radical cyclization of thiobenzanilides using an oxidant like potassium ferricyanide (B76249) in an alkaline solution. researchgate.netresearchgate.net It is a highly effective strategy, particularly for synthesizing substituted benzothiazoles. researchgate.net However, if the thiobenzanilide (B1581041) precursor has substituents on the aniline ring, this method can lead to a mixture of regioisomers. acs.orgnih.gov
Condensation with Carboxylic Acids or Acyl Chlorides: The reaction of 2-aminothiophenols with carboxylic acids or their more reactive derivatives like acyl chlorides is another established route to 2-substituted benzothiazoles. researchgate.netresearchgate.net
Table 3: Common Cyclization Methods for Benzothiazole Synthesis
| Precursors | Method | Catalyst/Reagent | Product Type | Ref |
| 2-Aminothiophenol + Aldehyde | Condensation | Air/DMSO | 2-Arylbenzothiazole | thieme-connect.com |
| 2-Aminothiophenol + Aldehyde | Condensation | Sc(OTf)₃ | 2-Arylbenzothiazole | clockss.org |
| Thiobenzanilide | Jacobsen Cyclization | K₃[Fe(CN)₆], NaOH | 2-Arylbenzothiazole | acs.orgresearchgate.net |
Sequential Halogenation and Functionalization Tactics
A logical synthetic pathway to this compound would involve sequential halogenation steps. One plausible strategy begins with a substituted aniline to control the position of the bromine atoms.
Starting Material Selection: Begin with 4,5-dibromo-2-aminothiophenol. This precursor already contains the desired bromine substitution pattern.
Benzothiazole Ring Formation: The 4,5-dibromo-2-aminothiophenol can be cyclized. A common method would be to convert it into 2-mercapto-5,6-dibromobenzothiazole. This can be achieved through reaction with carbon disulfide.
Introduction of Chlorine: The resulting 2-mercapto-5,6-dibromobenzothiazole can then be converted to the final target compound, this compound, via chlorination with sulfuryl chloride, as described in section 2.2.2. nih.govresearchgate.net
An alternative strategy involves halogenating a pre-formed benzothiazole ring.
Synthesis of 2-Chlorobenzothiazole: Prepare 2-chlorobenzothiazole from 2-mercaptobenzothiazole. nih.gov
Dibromination: Perform electrophilic bromination on 2-chlorobenzothiazole. The directing effects of the fused thiazole ring and the 2-chloro substituent would need to be carefully considered to achieve the desired 5,6-dibromo substitution pattern. The benzothiazole system is electron-withdrawing, which deactivates the benzene ring and directs incoming electrophiles. Predicting the exact outcome of this step would require experimental validation.
These multi-step approaches, combining established cyclization and halogenation reactions, provide viable routes to the target compound and its analogues. nih.gov
Recrystallization
For solid compounds, recrystallization is a final and highly effective purification step. In the synthesis of 2,6-dibromo benzothiazole, for example, the crude product obtained after the reaction is a faint yellow solid, which is then recrystallized from isopropanol (B130326) to yield white crystals of high purity. google.com The selection of an appropriate solvent for recrystallization is critical and is determined by the solubility characteristics of the desired compound and its impurities.
Table 2: Purification and Isolation Techniques for Halogenated Benzothiazoles
| Technique | Method Details | Application | Key Findings |
|---|---|---|---|
| Liquid-Liquid Extraction | Solvents: Ethyl acetate, Toluene; pH 8.5 | Initial purification from reaction mixtures or environmental samples | Solvent and pH choice are critical for effective extraction. |
| Liquid Chromatography | Column: Reversed-phase C18; Mobile Phase: Acetonitrile-water gradient | High-resolution separation and analysis | Effective for separating various benzothiazole derivatives. |
| Recrystallization | Solvent: Isopropanol | Final purification of solid products | Yields high-purity crystalline material. google.com |
Chemical Transformations and Reactivity of 5,6 Dibromo 2 Chlorobenzo D Thiazole
Reactivity Profiles of Halogen Substituents on the Benzothiazole (B30560) Ring
The reactivity of the halogen atoms in 5,6-dibromo-2-chlorobenzo[d]thiazole is dictated by their position on the heterocyclic framework. The electron-withdrawing nature of the thiazole (B1198619) moiety, combined with the specific location of each halogen, results in a hierarchy of reactivity that can be exploited for controlled chemical synthesis.
The chlorine atom at the C-2 position of the benzothiazole ring exhibits heightened reactivity toward nucleophilic substitution compared to the bromine atoms at the C-5 and C-6 positions. This is primarily due to the electronic influence of the adjacent sulfur and nitrogen atoms. The nitrogen atom, in particular, stabilizes the intermediate formed during nucleophilic attack at the C-2 position (a Meisenheimer-like complex), thereby lowering the activation energy for substitution at this site.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the derivatization of halogenated benzothiazoles. The electron-poor nature of the benzothiazole ring system facilitates the attack of nucleophiles, leading to the displacement of a halide anion. Given the reactivity profile discussed previously, this substitution typically occurs preferentially at the C-2 position.
Various nucleophiles can be employed in these reactions. For instance, studies on analogous bromo-substituted benzothiadiazoles, which are also electron-deficient heterocycles, have shown effective substitution with S-nucleophiles like thiophenol and other thiols in the presence of a base such as sodium hydride. nih.gov However, these systems were found to be resistant to O-nucleophiles like water and alcohols, often leading to decomposition at elevated temperatures rather than substitution. nih.gov This suggests a similar pattern of reactivity for this compound, where it would readily react with soft nucleophiles (e.g., thiols) but may be inert or decompose with hard nucleophiles (e.g., alkoxides). Amines can also serve as effective nucleophiles for the displacement of the C-2 chlorine, providing a direct route to 2-aminobenzothiazole (B30445) derivatives.
| Halogenated Substrate | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 4-Bromobenzo[1,2-d:4,5-d']bis( nih.govrsc.orgnih.govthiadiazole) | Thiophenol | NaH, THF, rt | Monothioether Derivative | nih.gov |
| 4-Bromobenzo[1,2-d:4,5-d']bis( nih.govrsc.orgnih.govthiadiazole) | Morpholine | DCM, rt, 12h | Monoamine Derivative (trace amounts) | nih.gov |
| 2-Aminobenzothiazole | α-Halogenoketones / CS₂ | Reflux | Fused Bis-thiazolo Derivatives | nih.gov |
Derivatization Strategies via Halogen Functionalization
Beyond nucleophilic substitution, the halogen atoms on the this compound scaffold serve as versatile handles for advanced synthetic modifications, most notably through transition metal-catalyzed reactions.
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.gov For halogenated benzothiazoles, these reactions provide an efficient means to introduce aryl, alkyl, and other functional groups, significantly expanding the molecular diversity accessible from a single precursor. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca
The Suzuki-Miyaura coupling reaction, which utilizes organoboron reagents (boronic acids or their esters), is a particularly advantageous method due to the mild reaction conditions and the commercial availability and environmental compatibility of the boron reagents. nih.gov In the context of this compound, the differential reactivity of C-Br and C-Cl bonds in palladium catalysis is key. The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond.
This reactivity difference allows for selective Suzuki coupling at the C-5 and C-6 positions. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions (catalyst, ligand, base, and temperature), it is possible to achieve mono- or di-arylation/alkylation at the bromine-substituted positions while leaving the C-2 chlorine atom intact for subsequent transformations. nih.govthieme-connect.de This strategy has been successfully applied to synthesize 2-amino-6-arylbenzothiazoles from 2-amino-6-bromobenzothiazole, demonstrating the utility of this selective coupling. nih.gov
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Product | Reference |
|---|---|---|---|---|---|
| 2-Amino-6-bromobenzothiazole | Aryl boronic acids | Pd(PPh₃)₄ | K₂CO₃ | 2-Amino-6-arylbenzothiazoles | nih.gov |
| 4-Thiazoleboronic ester | (Hetero)aryl halides | Pd(dppf)Cl₂ | K₂CO₃ | 4-Arylthiazoles | thieme-connect.de |
| 4,8-Dibromobenzo[1,2-d:4,5-d']bis( nih.govrsc.orgnih.govthiadiazole) | Aryl boronic acids | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Mono- and Bis-arylated products | nih.gov |
While Suzuki coupling is prominent, other palladium-catalyzed reactions such as Stille coupling (using organostannanes) are also effective for functionalizing halogenated benzothiazoles. nih.gov The Stille reaction of 4-bromobenzo[1,2-d:4,5-d']bis( nih.govrsc.orgnih.govthiadiazole) with various stannyl (B1234572) derivatives has been shown to proceed in good yield. nih.gov
A more recent and complementary strategy for derivatization is transition metal-catalyzed C-H bond activation. This approach allows for the introduction of functional groups directly onto the C-H bonds of the aromatic ring, bypassing the need for pre-installed halogen handles. nih.govdiva-portal.org For benzothiazole systems, the heterocyclic nitrogen atom can act as a directing group, guiding a transition metal catalyst to a specific C-H bond, typically at an ortho-position. For example, a ruthenium(II)-catalyzed protocol has been developed for the ortho-amidation of 2-aryl benzothiazoles via C-H activation, using acyl azides as the nitrogen source. nih.govacs.org This methodology offers an alternative synthetic route to functionalized benzothiazoles, providing access to derivatives that may be difficult to obtain through traditional cross-coupling of halogenated precursors.
Regioselective Introduction of Diverse Functional Groups
There is no specific information available in the searched literature regarding the regioselective introduction of diverse functional groups onto the this compound core. While the benzothiazole ring system is known to undergo various functionalization reactions, the specific regioselectivity and reaction conditions for this particular compound have not been reported.
Intramolecular Transformations Involving Benzothiazole Derivatives
No documented studies were found that describe intramolecular transformations starting from or involving derivatives of this compound. Research on intramolecular cyclizations and rearrangements of other substituted benzothiazoles exists, but these cannot be directly extrapolated to the specified compound without experimental evidence.
General Reaction Pathways of the Thiazole Moiety within the Benzothiazole System
While the thiazole moiety in benzothiazoles exhibits characteristic reactivity, such as electrophilic substitution at the C2 position (if unsubstituted) and susceptibility of the C2-substituent to nucleophilic displacement, specific studies detailing these pathways for this compound are absent from the reviewed literature. The chloro group at the C2 position is expected to be a good leaving group for nucleophilic aromatic substitution, and the bromo-substituents on the benzene (B151609) ring could potentially participate in cross-coupling reactions. However, without specific experimental data, any discussion remains speculative.
Spectroscopic Characterization of 5,6 Dibromo 2 Chlorobenzo D Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The 5,6-Dibromo-2-chlorobenzo[d]thiazole structure contains two protons attached to the aromatic benzene (B151609) ring at positions 4 and 7. Due to the heavy substitution, these protons are isolated and are expected to appear as distinct singlets in the ¹H NMR spectrum.
The electron-withdrawing nature of the bromine and chlorine atoms, along with the heteroaromatic thiazole (B1198619) ring system, significantly deshields the aromatic protons, causing their resonance signals to appear at a high chemical shift (downfield) region, typically between 6.0 and 9.5 ppm for aromatic protons. pdx.edu In related structures like 2,6-dibromo benzothiazole (B30560), aromatic protons have been observed at chemical shifts as high as δ 8.91 ppm. google.com For this compound, the protons at the H-4 and H-7 positions would be anticipated in a similarly downfield region.
Table 1: Predicted ¹H NMR Data for this compound Predicted values based on analysis of structurally similar compounds.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-4 | ~8.0 - 8.5 | Singlet (s) | Adjacent to a bromine atom. |
| H-7 | ~8.0 - 8.5 | Singlet (s) | Adjacent to the thiazole ring fusion. |
Carbon-13 NMR (¹³C NMR) is used to determine the number and electronic environment of carbon atoms in a molecule. The structure of this compound contains seven unique carbon atoms in the benzothiazole core, and thus seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
The chemical shifts are influenced by the attached atoms. Carbons bonded to electronegative halogens (bromine and chlorine) are particularly notable. The carbon atom at position 2 (C-2), bonded to both the electronegative nitrogen and chlorine atoms, is expected to be the most deshielded, appearing significantly downfield. For instance, in 2-chlorobenzothiazole (B146242), the corresponding carbon signal appears at δ 150.9 ppm. rsc.org The carbons bonded to bromine (C-5 and C-6) are also shifted downfield, typically appearing in the 115-125 ppm range. The remaining aromatic carbons would resonate within the typical range for substituted benzene rings (120-155 ppm). oregonstate.edu
Table 2: Predicted ¹³C NMR Data for this compound Predicted chemical shift ranges based on substituent effects and data from related compounds.
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-2 | 150 - 155 | Part of the thiazole ring, bonded to Cl and N. |
| C-4 | 125 - 135 | Aromatic CH. |
| C-5 | 115 - 125 | Bonded to Bromine. |
| C-6 | 115 - 125 | Bonded to Bromine. |
| C-7 | 120 - 130 | Aromatic CH. |
| C-3a (bridgehead) | 130 - 140 | Quaternary carbon at ring junction. |
| C-7a (bridgehead) | 150 - 155 | Quaternary carbon at ring junction, bonded to N and S. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.
Key expected absorptions include:
Aromatic C-H stretching: Weak to medium bands in the 3100-3000 cm⁻¹ region.
C=N and C=C stretching: Multiple sharp bands in the 1610-1450 cm⁻¹ region, characteristic of the benzothiazole aromatic system. The C=N stretching of the thiazole ring is a key feature in this region.
C-Cl stretching: A strong band in the 800-600 cm⁻¹ region.
C-Br stretching: A strong band typically found in the 600-500 cm⁻¹ range.
The NIST WebBook entry for the related compound 5-chloro-2-methylbenzothiazole (B92711) shows characteristic absorptions in these regions, supporting the expected peak locations. nist.gov
Table 3: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium |
| C=N Stretch (Thiazole) | 1610 - 1550 | Medium-Strong |
| Aromatic C=C Stretch | 1550 - 1450 | Medium-Strong |
| C-Cl Stretch | 800 - 600 | Strong |
| C-Br Stretch | 600 - 500 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound.
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺. For this compound (C₇H₂Br₂ClNS), the molecular weight is approximately 325 g/mol . The ESI-MS spectrum would be expected to show a prominent cluster of peaks around m/z 326, corresponding to the [M+H]⁺ ion. The distinctive isotopic pattern, caused by the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), provides a definitive signature for the presence of these halogens. This results in a characteristic pattern of M, M+2, M+4, and M+6 peaks.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of a molecule's elemental formula. nih.govnih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.
For this compound, the calculated exact mass of the molecular ion [M]⁺ provides unambiguous confirmation of its elemental formula, C₇H₂⁷⁹Br₂³⁵ClNS. HRMS analysis is a standard method for the characterization of such novel compounds. rsc.org
Table 4: Predicted Mass Spectrometry Data for this compound
| Analysis | Ion | Calculated Exact Mass (m/z) | Notes |
|---|---|---|---|
| HRMS | [M]⁺ | 324.7963 | For the most abundant isotopes (C₇H₂⁷⁹Br₂³⁵ClNS)⁺. |
| ESI-MS | [M+H]⁺ | 325.7991 | For the most abundant isotopes (C₇H₃⁷⁹Br₂³⁵ClNS)⁺. The spectrum will show a characteristic isotopic cluster. |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound provides critical information about its molecular weight and fragmentation pattern, which is essential for confirming its structure. The mass spectrum is characterized by a molecular ion peak and several fragment ions resulting from the systematic cleavage of the molecule.
The fragmentation of benzothiazole derivatives under EI-MS conditions typically begins with the loss of substituents from the benzothiazole core. For this compound, the presence of bromine and chlorine isotopes (79Br, 81Br, and 35Cl, 37Cl) results in a characteristic isotopic pattern for the molecular ion and bromine- or chlorine-containing fragments.
Based on the analysis of related halogenated benzothiazoles, the expected fragmentation pattern for this compound would involve the initial loss of a chlorine atom, followed by successive losses of bromine atoms or the cyano (CN) group.
Table 1: Predicted EI-MS Fragmentation Data for this compound
| Fragment Ion | Predicted m/z | Interpretation |
| [M]⁺ | 325/327/329/331 | Molecular ion |
| [M-Cl]⁺ | 290/292/294 | Loss of a chlorine atom |
| [M-Br]⁺ | 246/248/250 | Loss of a bromine atom |
| [M-Cl-Br]⁺ | 211/213 | Loss of a chlorine and a bromine atom |
| [M-2Br]⁺ | 167/169 | Loss of two bromine atoms |
| [M-Cl-CN]⁺ | 264/266/268 | Loss of chlorine and cyano group |
| [C₆H₂Br₂S]⁺ | 251/253/255 | Benzene ring with sulfur and two bromine atoms |
| [C₆H₂ClS]⁺ | 141/143 | Benzene ring with sulfur and chlorine atom |
Note: The m/z values are presented to account for the major isotopes of bromine and chlorine.
UV-Visible Spectroscopy and Solvatochromism Studies
UV-Visible spectroscopy of this compound reveals its electronic absorption properties. The spectrum is expected to show characteristic absorption bands in the UV region, corresponding to π-π* and n-π* electronic transitions within the benzothiazole ring system. The position and intensity of these bands are influenced by the nature of the solvent, a phenomenon known as solvatochromism.
A solvatochromic study involves measuring the UV-Visible absorption spectra of the compound in a range of solvents with varying polarities. The shift in the absorption maxima (λmax) with solvent polarity provides insights into the change in dipole moment of the molecule upon electronic excitation. Generally, for benzothiazole derivatives, a red shift (bathochromic shift) in λmax is observed with increasing solvent polarity, indicating a more polar excited state.
Table 2: Predicted UV-Visible Absorption Maxima (λmax) of this compound in Various Solvents
| Solvent | Polarity Index | Predicted λmax (nm) | Type of Shift |
| n-Hexane | 0.1 | ~290-300 | - |
| Dioxane | 4.8 | ~295-305 | Bathochromic |
| Chloroform (B151607) | 4.1 | ~300-310 | Bathochromic |
| Tetrahydrofuran (THF) | 4.0 | ~300-310 | Bathochromic |
| Dichloromethane (DCM) | 3.1 | ~305-315 | Bathochromic |
| Acetone | 5.1 | ~310-320 | Bathochromic |
| Acetonitrile | 5.8 | ~310-320 | Bathochromic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | ~315-325 | Bathochromic |
| Ethanol | 4.3 | ~315-325 | Bathochromic |
| Methanol | 5.1 | ~320-330 | Bathochromic |
The predicted positive solvatochromism, where the absorption maxima shift to longer wavelengths with increasing solvent polarity, suggests that the excited state of this compound is more polar than its ground state. This is a common characteristic for many benzothiazole derivatives and is attributed to an intramolecular charge transfer (ICT) character of the electronic transition.
Crystallographic Analysis of 5,6 Dibromo 2 Chlorobenzo D Thiazole and Derivatives
Single Crystal X-ray Diffraction Studies for Molecular and Crystal Structures
In derivatives, the substitution of hydrogen atoms with halogens can influence the electronic distribution and steric profile of the molecule, but the fundamental planarity of the benzothiazole (B30560) scaffold is generally maintained. mdpi.com For instance, crystallographic analysis of related brominated benzothiazole compounds, such as 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one, demonstrates that the bromine substitution does not significantly disrupt the planarity of the heterocyclic framework. mdpi.com The carbon-bromine bond lengths in such aromatic systems are typically observed around 1.898 Å. mdpi.com
While specific crystallographic data for 5,6-Dibromo-2-chlorobenzo[d]thiazole is not published, data from analogous compounds can provide expected values. For example, in the structure of 2,4-Dibromothiazole, the crystal structure is orthorhombic with the space group Fmm2. acs.org A related compound, 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole, has been shown to exhibit polymorphism, crystallizing in both non-centrosymmetric and centrosymmetric space groups. nih.gov This highlights the potential for rich solid-state chemistry in halogenated benzothiazole systems.
Table 1: Representative Crystallographic Data for Related Halogenated Heterocyclic Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
|---|---|---|---|---|---|---|---|---|
| 2,4-Dibromothiazole acs.org | Orthorhombic | Fmm2 | 6.700 | 16.21 | 5.516 | 90 | 90 | 90 |
| 2,4-Diacetyl-5-bromothiazole acs.org | Triclinic | P-1 | 4.040 | 8.254 | 13.208 | 96.191 | 93.865 | 94.067 |
| 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole (Polymorph 1) nih.gov | --- | Non-centrosymmetric | --- | --- | --- | --- | --- | --- |
Analysis of Crystal Packing and Supramolecular Interactions
The arrangement of molecules in the crystalline state is dictated by a variety of noncovalent interactions. In halogenated organic compounds, halogen bonding plays a crucial role in directing the supramolecular assembly.
Halogen bonding is a directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.org In the crystal structure of this compound, several types of halogen bonds are anticipated.
Br⋯Br Interactions: Interactions between bromine atoms are a common feature in the crystal packing of brominated aromatic compounds. These can be classified as either Type I, where the two C-Br vectors are roughly perpendicular, or Type II, where they are more collinear, with the latter being more indicative of a true halogen bond.
Br⋯Cl Interactions: The presence of both bromine and chlorine atoms in the molecule allows for the formation of Br⋯Cl halogen bonds. The nature of this interaction would depend on the relative electrophilicity and nucleophilicity of the specific halogen atoms involved. Studies on related systems, such as trans-[MCl2(NC5H4X-3)2] (where X is a halogen), show that M-Cl···X-C halogen bonds are a key structure-directing feature, with geometries characterized by near-linear Cl···X-C angles. acs.org
The strength of halogen bonding generally increases with the polarizability of the halogen atom (I > Br > Cl > F). acs.org Therefore, it is expected that bromine atoms in this compound would be more potent halogen bond donors than the chlorine atom. These interactions are often competitive with other noncovalent forces in determining the final crystal packing. In some structures, halogen···halogen interactions are used to construct higher-dimensional coordination polymers. researchgate.net
Besides halogen bonding, other noncovalent interactions are expected to be significant in the crystal structure of this compound.
π-π Stacking: The planar benzothiazole ring system is conducive to π-π stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, are a major driving force in the packing of many aromatic molecules. The presence of multiple halogen atoms can modulate the quadrupole moment of the aromatic system, influencing the geometry and strength of these stacking interactions.
C-H⋯N and C-H⋯S Interactions: Weak hydrogen bonds involving the aromatic C-H donors and the nitrogen or sulfur atoms of the thiazole (B1198619) ring as acceptors can also contribute to the stability of the crystal lattice.
Halogen···π Interactions: An interaction between a halogen atom and the π-system of an adjacent benzothiazole ring is also a possibility.
In the crystal structure of 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole, the cohesive energies are indicative of the stabilities associated with its polymorphic forms, which arise from a balance of different noncovalent interactions. nih.gov
Conformational Analysis and Dihedral Angles in the Solid State
The benzothiazole ring system is largely rigid and planar. mdpi.com Therefore, the primary conformational flexibility in this compound itself is limited. The key dihedral angles to consider would be those describing the orientation of any substituents, though in this case, the substituents are single atoms. Of greater interest is the planarity of the bicyclic system.
In related structures, the benzothiazole moiety maintains a high degree of planarity. mdpi.com Any deviation from planarity would be indicated by the dihedral angles within the ring system. For instance, in the structure of 2,4-Diacetyl-5-bromothiazole, while the thiazole ring itself is planar, the orientation of the acetyl substituents is a key conformational feature. acs.org For this compound, the most significant dihedral angle would describe the planarity of the fused ring system. It is expected that the torsion angles within the benzene (B151609) and thiazole rings would be close to 0°, confirming the planarity of the molecule in the solid state.
Experimental Charge Density Analysis and Electron Density Distribution
Experimental charge density analysis, derived from high-resolution X-ray diffraction data, provides a detailed picture of the electron density distribution within a molecule and the nature of its intermolecular interactions. This technique allows for the visualization and quantification of features like σ-holes on halogen atoms, which are central to halogen bonding.
While a specific study on this compound is not available, research on 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole has utilized topological analysis based on the Quantum Theory of Atoms in Molecules (QTAIM) to evaluate halogen and chalcogen bonding. nih.gov Such studies reveal the dominance of certain interactions and their directionality. For example, the analysis indicated that halogen bonds are more directional compared to chalcogen bonds in that system. nih.gov
A similar experimental charge density study on this compound would be expected to reveal the electrophilic character of the σ-holes on the bromine and chlorine atoms, providing a quantitative basis for understanding the Br···Br, Br···Cl, and other halogen-mediated interactions that direct the crystal packing. The electron density distribution would also highlight the electrostatic complementarity between interacting molecules in the crystal lattice. nih.gov
Computational and Theoretical Studies of 5,6 Dibromo 2 Chlorobenzo D Thiazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.orgchemijournal.com It has become a crucial tool in computational chemistry for studying benzothiazole (B30560) and its derivatives due to its balance of low computational cost and reliable results. scirp.org DFT methods are employed to calculate the optimized molecular geometry, analyze frontier molecular orbitals, and determine global reactivity descriptors that characterize the molecule's behavior. scirp.org For a molecule like 5,6-Dibromo-2-chlorobenzo[d]thiazole, a typical DFT study might use a functional like B3LYP combined with a basis set such as 6-311+G(d,p) or cc-pVDZ to achieve accurate results. chemijournal.comshd-pub.org.rsmdpi.com
The first step in a computational analysis is typically geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For benzothiazole derivatives, this involves calculating the optimal bond lengths, bond angles, and dihedral angles. chemijournal.commdpi.com
Studies on related benzothiazoles show that the core structure is generally planar. chemijournal.com The optimization process for this compound would confirm its planarity and provide precise geometrical parameters. This optimized structure is the foundation for all subsequent property calculations. mdpi.com The presence of multiple halogen substituents (two bromine atoms and one chlorine atom) can introduce minor distortions from perfect planarity due to steric and electronic effects, which the optimization process would accurately model.
| Total Energy | The calculated electronic energy of the optimized structure. | Serves as the baseline for calculating stability, reactivity, and thermodynamic properties. |
DFT calculations are highly effective for predicting various spectroscopic properties from fundamental principles. Time-Dependent Density Functional Theory (TD-DFT) is a standard method used to investigate electronic absorption spectra (UV-Vis). researchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states.
For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help identify the nature of the electronic transitions, such as π→π* or n→π*, which are characteristic of conjugated aromatic systems. The results can be compared with experimental spectra to validate the computational model and provide a detailed understanding of the molecule's electronic behavior. Furthermore, the calculation of vibrational frequencies using DFT can predict the Infrared (IR) spectrum, allowing for the assignment of fundamental vibrational modes. chemijournal.commdpi.com
From the outputs of DFT calculations, several quantum chemical parameters can be derived to describe the global reactivity and stability of a molecule. These descriptors are essential for predicting how a molecule will interact with other chemical species. scirp.orgmdpi.com
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. scirp.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
Table 2: Significance of Frontier Orbitals and Energy Gap
| Parameter | Definition | Chemical Implication |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron (electron-donating character). |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron (electron-accepting character). |
| ΔE (Gap) | E(LUMO) - E(HOMO). | Indicates kinetic stability, chemical reactivity, and optical properties. A small gap often corresponds to higher reactivity. mdpi.com |
Ionization Energy (IE) and Electron Affinity (EA) are fundamental descriptors of chemical reactivity that can be estimated from HOMO and LUMO energies through Koopmans' theorem.
Ionization Energy (IE ≈ -E(HOMO)) : The energy required to remove an electron from a molecule. A lower IE indicates that the molecule can be more easily oxidized.
Electron Affinity (EA ≈ -E(LUMO)) : The energy released when an electron is added to a molecule. A higher EA suggests the molecule is a better electron acceptor.
These parameters are crucial for understanding the potential of this compound to participate in redox reactions and charge-transfer processes, which are vital in materials science and medicinal chemistry applications.
Global reactivity descriptors provide a quantitative framework for predicting molecular reactivity. mdpi.com These parameters are calculated using the IE and EA values.
Chemical Hardness (η) : Defined as η = (IE - EA) / 2. Hardness measures the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com
Chemical Softness (σ) : The reciprocal of hardness (σ = 1/η). Soft molecules are more polarizable and reactive than hard molecules. mdpi.com
Electrophilicity Index (ω) : Defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -(IE + EA) / 2). This index measures the energy stabilization when the system acquires additional electronic charge from the environment. A high electrophilicity index indicates a good electrophile.
For this compound, the presence of three electron-withdrawing halogen atoms would likely result in a relatively high electrophilicity index, suggesting it would be prone to react with nucleophiles.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Hyperpolarizability Studies
The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics, including optical switching and data storage. chemicalbook.com First-order hyperpolarizability (β) is a key measure of a molecule's NLO response. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict these properties. chemicalbook.com
For benzothiazole derivatives, the introduction of substituents can dramatically alter the hyperpolarizability. The charge distribution, as influenced by electron-donating or electron-withdrawing groups, is a critical factor. researchgate.net While specific hyperpolarizability studies on this compound are not extensively documented, analysis of related compounds provides significant insight. DFT calculations on similar structures reveal that the presence of electron-withdrawing groups can enhance NLO properties. mdpi.com Urea (B33335) is often used as a reference material in these studies. chemicalbook.comsigmaaldrich.com The calculated first-order hyperpolarizability for some organic molecules can be many times greater than that of urea, indicating their potential as NLO materials. sigmaaldrich.com A theoretical study of this compound would likely involve DFT calculations to determine its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), comparing these values to standards like urea to assess its NLO potential.
Table 1: Example NLO Properties of Related Organic Molecules (for illustrative purposes) This table shows representative data for other compounds to illustrate the concept of hyperpolarizability studies.
| Compound | Dipole Moment (μ) [Debye] | Hyperpolarizability (β) [x 10⁻³⁰ esu] | Reference Compound |
|---|---|---|---|
| m-Cl Benzaldehyde | 1.8918 | 240.86 | Urea |
Source: Adapted from DFT studies on chlorobenzaldehydes. chemicalbook.com
Analysis of Computational Descriptors (e.g., TPSA, LogP, Hydrogen Bond Donors/Acceptors)
Computational descriptors provide a quantitative assessment of a molecule's physicochemical properties, which are crucial for predicting its behavior in various chemical and biological systems. Key descriptors include the Topological Polar Surface Area (TPSA), the logarithm of the partition coefficient (LogP), and counts of hydrogen bond donors and acceptors.
Table 2: Calculated Physicochemical Descriptors for a Structurally Related Compound
| Descriptor | Value | Definition |
|---|---|---|
| Molecular Formula | C₆H₂Br₂N₂S | The elemental composition of the molecule. |
| Molecular Weight | 293.97 g/mol | The mass of one mole of the substance. |
| Topological Polar Surface Area (TPSA) | 54 Ų | Sum of surfaces of polar atoms in a molecule. |
| XLogP3 | 3.2 | A computed measure of hydrophobicity (log P). |
| Hydrogen Bond Donor Count | 0 | The number of hydrogen atoms bonded to electronegative atoms. |
| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms capable of accepting a hydrogen bond. |
Source: Data for the related compound 5,6-Dibromo-2,1,3-benzothiadiazole from PubChem. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior (Potential)
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements and dynamic evolution of atoms and molecules over time. nih.gov For complex molecules like this compound, MD simulations offer a way to understand conformational flexibility, interactions with solvents, and binding dynamics with biological targets or material surfaces.
In the context of benzothiazole derivatives, MD simulations have been employed to investigate their potential as therapeutic agents by modeling their interaction with proteins. mdpi.comnih.gov For example, simulations can reveal the stability of a ligand-protein complex, showing how the molecule orients itself within a binding site and identifying key interactions that stabilize the complex. mdpi.com Such studies can inspire further structural modifications to enhance binding affinity or specificity. Although specific MD studies on this compound are not prominent in the literature, the technique holds immense potential. Simulations could be used to predict how this molecule behaves in a lipid bilayer, its aggregation tendencies in solution, or its dynamic binding to target enzymes, providing insights that are inaccessible through static modeling alone.
Theoretical Structure-Reactivity and Structure-Property Relationships
The chemical behavior of this compound is intrinsically linked to its structure. The fused aromatic system provides a rigid scaffold, while the three halogen substituents dictate its electronic properties and reactivity. Theoretical studies, particularly those using DFT, can quantify these relationships and predict how the molecule will behave in chemical reactions.
Quantitative and Qualitative Assessment of Substituent Effects on Electronic Properties
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to its reactivity and optical characteristics. The energy gap between HOMO and LUMO (E_gap) is a key parameter; a smaller gap generally implies higher reactivity and easier electronic excitation. mdpi.com
The chlorine and bromine atoms on the benzothiazole ring are strongly electron-withdrawing. Computational studies on other substituted benzothiazoles have shown that such substituents significantly lower the energy levels of both the HOMO and LUMO. nih.gov This effect is crucial for tuning the electronic and charge-transport properties of materials. nih.gov The introduction of halogens like chlorine can adjust the band gap of conjugated polymers, which is a critical factor in the performance of organic solar cells and field-effect transistors. mdpi.com For this compound, the cumulative electron-withdrawing effect of the three halogens is expected to result in low-lying HOMO and LUMO energy levels and a modulated E_gap, making it an electron-deficient system with potential applications in organic electronics.
Table 3: Effect of Substituents on Frontier Molecular Orbital Energies in Benzothiazole Derivatives
| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on Energy Gap (E_gap) |
|---|---|---|---|
| Electron-Donating (-CH₃) | Increases Energy | Increases Energy | Generally Unchanged or Slightly Increased |
| Electron-Withdrawing (-NO₂) | Lowers Energy | Significantly Lowers Energy | Reduces Energy Gap |
Source: Synthesized from findings on substituted benzothiazoles and related heterocycles. nih.govmdpi.com
Computational Modeling of Reaction Mechanisms and Transition States
Understanding the reactivity of this compound requires insight into the mechanisms of its potential reactions. Computational modeling allows for the investigation of reaction pathways and the characterization of transition states, providing a theoretical basis for observed chemical behavior. The halogen atoms at the 2, 5, and 6 positions are potential sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions, such as the Suzuki reaction. researchgate.net
Theoretical studies can calculate the activation energies for these reactions, predicting which position is most susceptible to substitution. For example, the reactivity of brominated benzothiadiazoles has been studied, revealing their susceptibility to nucleophilic attack under certain conditions. Computational modeling could be used to compare the activation barriers for substitution at the C2-Cl bond versus the C5-Br or C6-Br bonds. Such calculations would involve locating the transition state structures for each pathway and determining their energies relative to the reactants. This information is invaluable for synthetic chemists seeking to selectively functionalize the molecule and design efficient reaction conditions.
Applications in Advanced Chemical Research
As Versatile Heterocyclic Building Blocks in Complex Organic Synthesis
Heterocyclic compounds are fundamental to organic synthesis, serving as the core for a vast array of functional molecules. ossila.comsigmaaldrich.com Benzothiazoles, in particular, are recognized as "privileged structures" in medicinal chemistry and are integral to the synthesis of various biologically active agents. semanticscholar.org The presence of multiple halogen atoms on the 5,6-Dibromo-2-chlorobenzo[d]thiazole molecule offers distinct reaction sites. The chlorine atom at the 2-position and the bromine atoms at the 5- and 6-positions exhibit different reactivities, enabling chemists to perform selective cross-coupling reactions, such as Suzuki or Stille couplings. This controlled, stepwise functionalization is crucial for building complex, multi-component molecular systems. semanticscholar.orgnih.gov The benzothiazole (B30560) core itself can be synthesized through various methods, including the cyclization of thioformanilides or reactions involving o-aminobenzenethiols, highlighting the adaptability of this heterocyclic system in synthetic strategies. organic-chemistry.org
Precursors for Advanced Functional Materials
Halogenated benzothiazoles and the structurally related benzothiadiazoles are crucial intermediates in the creation of advanced functional materials. ossila.com The halogen atoms provide reactive handles for polymerization and functionalization, which are essential for tuning the material's electronic and physical properties.
Organic Semiconductors for Optoelectronic Devices
The development of organic semiconductors is a major focus of modern materials science, with applications spanning a range of electronic devices. Benzothiadiazole-based molecules, which share structural similarities with benzothiazoles, are widely used as electron-accepting units in conjugated polymers for these applications. chemimpex.comossila.com The electron-withdrawing nature of the heterocycle and the attached halogens can lower the energy levels (HOMO and LUMO) of the resulting materials, which is a key strategy in designing high-performance semiconductors. ossila.com
Fabrication of Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, dibromo-benzothiadiazole derivatives serve as building blocks for synthesizing polymers and small molecules used in the emissive layer. ossila.comchemimpex.com By incorporating these units into a polymer backbone, it is possible to tune the emission color and improve device efficiency. The inherent electronic properties of these heterocyclic systems facilitate stable charge transport and recombination, leading to light emission.
Development of Organic Photovoltaic (OPV) Devices and Solar Cells
Dibrominated benzothiadiazole derivatives are critical precursors for synthesizing low band-gap polymers used in the active layer of organic solar cells. ossila.comossila.com These polymers act as the electron donor material in a bulk heterojunction with an electron acceptor. For instance, 4,7-Dibromo-2,1,3-benzothiadiazole (B82695) is a key monomer for well-known polymers like PCDTBT and PCPDTBT, which have shown significant success in OPV devices. ossila.com The use of fluorinated and brominated benzothiadiazoles helps to enhance intermolecular interactions and optimize the morphology of the active layer, leading to improved power conversion efficiencies in solar cells. researchgate.netmdpi.com Thiazole-based dyes and polymers are also explored for dye-sensitized solar cells (DSSCs) due to their strong light absorption properties. rsc.org
Application in Organic Field-Effect Transistors (OFETs)
The same properties that make these materials suitable for OLEDs and OPVs also make them excellent candidates for the active channel in OFETs. ossila.com The ability to form well-ordered, crystalline domains in thin films is crucial for efficient charge transport in a transistor. The rigid structure of the benzothiazole or benzothiadiazole core, combined with appropriate side-chains introduced via reactions at the halogen sites, allows for the design of materials with high charge carrier mobility.
Synthesis of Hyperbranched Conjugated Polymers
Hyperbranched polymers are a class of dendritic macromolecules with a highly branched, three-dimensional architecture. nih.gov They are synthesized from ABx-type monomers (where x ≥ 2), which can be prepared from molecules like this compound. nih.govresearchgate.net For example, a Suzuki coupling polymerization involving a dibromo-monomer (an A2 type) and a tri-functional boronic ester (a B3 type) can lead to the formation of a hyperbranched structure. researchgate.net These polymers are known for their good solubility, low solution viscosity, and unique optical properties compared to their linear counterparts. The incorporation of benzothiadiazole or benzothiazole units into the hyperbranched structure can extend the conjugation length, leading to red-shifted absorption and influencing the material's photoluminescence and aggregation behavior. researchgate.net
Role as Organophotocatalysts in Novel Organic Reactions
There is no available research detailing the use of this compound as an organophotocatalyst. Organophotocatalysts are typically organic molecules that can absorb light and then catalyze a chemical reaction. This process often involves the generation of reactive radical ions or excited states. Without specific studies, any discussion on its potential absorption spectrum, excited state energies, or its efficacy in promoting organic transformations would be purely speculative and fall outside the scope of this factual article.
Utility in Mechanistic Studies and Understanding Catalytic Processes
No literature was found that utilizes this compound as a tool or substrate in mechanistic studies of catalytic processes. Such studies often involve labeling the molecule with isotopes or using it as a probe to understand reaction pathways, intermediates, and transition states. The absence of such research means there are no findings to report on its role in elucidating catalytic mechanisms.
Table of Compounds Mentioned
Since no specific reactions or related compounds could be discussed in the context of the requested topics, a table of mentioned compounds is not applicable.
Future Research Directions and Outlook
Development of Innovative and Sustainable Synthetic Pathways
The future of synthesizing 5,6-Dibromo-2-chlorobenzo[d]thiazole and its derivatives is intrinsically linked to the principles of green chemistry. Current synthetic routes to halogenated benzothiazoles often rely on harsh conditions, toxic solvents, and metal catalysts, which present environmental concerns and scalability challenges. bohrium.com Therefore, a significant research thrust will be the development of eco-friendly and efficient synthetic methodologies.
Key areas of focus will include:
Catalyst Innovation: The exploration of novel catalytic systems is paramount. This includes the design of heterogeneous catalysts, such as nanoparticles (e.g., CeO₂, Bi₂O₃) and metal-organic frameworks (MOFs), which offer high efficiency, selectivity, and the potential for recovery and reuse. mdpi.com The development of metal-free catalytic systems, perhaps utilizing organocatalysts or halogen bond donors like tetrabromomethane, also represents a promising avenue to reduce heavy metal contamination. rsc.org
Green Solvents and Conditions: A shift away from conventional volatile organic compounds towards greener alternatives like water, ionic liquids, or deep eutectic solvents is anticipated. mdpi.comrsc.org Furthermore, the adoption of alternative energy sources such as microwave irradiation and ultrasonication can significantly reduce reaction times and energy consumption. nih.gov Visible-light-promoted reactions, which can often be conducted at room temperature under an air atmosphere, are also a highly attractive and sustainable option. mdpi.com
| Synthetic Strategy | Potential Advantages for this compound Synthesis |
| Nanoparticle Catalysis | High surface area leading to increased catalytic activity, potential for recyclability. mdpi.com |
| Visible-Light Photoredox Catalysis | Mild reaction conditions (room temperature), use of abundant light energy, high functional group tolerance. mdpi.com |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields. nih.gov |
| Synthesis in Green Solvents (e.g., Water, Ionic Liquids) | Reduced environmental impact, improved safety profile. mdpi.comrsc.org |
Exploration of Undiscovered Chemical Transformations and Derivatizations
The trifunctional nature of this compound provides a rich platform for chemical exploration. The chlorine atom at the 2-position is a versatile leaving group, while the bromine atoms at the 5- and 6-positions are ideal handles for modern cross-coupling reactions.
Future research will likely focus on:
Selective Functionalization: A major challenge and opportunity lie in the selective functionalization of the three halogenated positions. Developing reaction conditions that allow for the stepwise and site-selective replacement of the chlorine and the two bromine atoms will be key to creating a diverse library of derivatives. This could be achieved by leveraging the differential reactivity of the C-Cl and C-Br bonds under various catalytic conditions (e.g., Palladium-catalyzed cross-coupling, Buchwald-Hartwig amination).
Novel C-C and C-N Bond Formations: The 2-chloro group can be readily displaced by a variety of nucleophiles to forge new C-C, C-N, C-O, and C-S bonds, leading to a wide array of 2-substituted benzothiazoles. sigmaaldrich.com The bromine atoms can participate in reactions such as Suzuki, Stille, Heck, and Sonogashira couplings to introduce aryl, vinyl, or alkynyl groups, thereby extending the π-conjugated system of the molecule.
Post-Synthetic Modification: The benzothiazole (B30560) core itself can be further modified. For instance, the nitrogen atom can be quaternized to form benzothiazolium salts, which have applications as dyes and fluorescent probes.
Integration of Advanced Computational Modeling for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in guiding the future exploration of this compound chemistry. mdpi.comresearchgate.net Molecular modeling can provide deep insights into the molecule's electronic structure, reactivity, and potential properties, thereby accelerating the design and discovery process.
Key applications of computational modeling will include:
Predicting Reactivity: DFT calculations can be used to model reaction mechanisms and predict the most likely sites for electrophilic and nucleophilic attack. rsc.orgmdpi.com This can help in designing experiments for selective functionalization and in understanding the role of catalysts. rsc.org
Simulating Spectroscopic and Electronic Properties: Computational methods can accurately predict spectroscopic data (e.g., NMR, UV-Vis), which is crucial for characterization. mdpi.com Moreover, the calculation of frontier molecular orbitals (HOMO-LUMO) can provide insights into the electronic and photophysical properties of designed derivatives, such as their potential as organic semiconductors or photosensitizers. mdpi.comacs.org
Structure-Property Relationship Studies: By systematically modifying the structure of this compound in silico and calculating the resulting properties, researchers can establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). nih.gov This predictive capability is essential for the rational design of molecules with specific functions.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of geometry, vibrational spectra, reaction mechanisms, and electronic properties (HOMO-LUMO). mdpi.comresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis absorption spectra and prediction of excited-state properties for photophysical applications. |
| Molecular Docking | In the context of drug design, predicting the binding affinity and mode of interaction of derivatives with biological targets. nih.gov |
Rational Design and Synthesis of Next-Generation Functional Materials
The unique electronic properties and rigid, planar structure of the benzothiazole core, combined with the synthetic versatility of the di-bromo and chloro substituents, make this compound an excellent candidate for the development of advanced functional materials.
Future research in this area will likely target:
Organic Electronics: By extending the π-conjugation through cross-coupling reactions at the 5- and 6-positions, novel organic semiconductors can be synthesized for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the thiazole (B1198619) ring can be harnessed to create n-type or ambipolar materials.
Sensors and Probes: The benzothiazole moiety is known to be part of many fluorescent molecules. mdpi.com Derivatization of this compound with specific recognition units could lead to new chemosensors for the detection of ions or neutral molecules through changes in fluorescence or color.
Covalent Organic Frameworks (COFs): The di-bromo functionality allows this compound to act as a linear or angular building block for the synthesis of porous crystalline materials like COFs. acs.org Benzothiazole-based COFs have shown promise for applications in gas storage and photocatalysis, such as CO₂ conversion. acs.org The specific electronic properties of the 5,6-dibromo-2-chloro-substituted unit could impart unique catalytic or adsorptive properties to the resulting framework.
The continued exploration of this compound, guided by sustainable principles and computational insights, is set to expand the toolkit of synthetic chemists and materials scientists, paving the way for new discoveries and applications.
Q & A
Basic: What are the optimal synthetic routes for 5,6-Dibromo-2-chlorobenzo[d]thiazole, and how can yield and purity be maximized?
Methodological Answer:
To synthesize this compound, begin with a halogenation strategy targeting the benzothiazole core. For bromination, use reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMSO or DMF) under controlled reflux (80–100°C for 12–18 hours). Sequential halogenation (chlorination followed by bromination) may require protecting groups to avoid over-substitution. Post-reaction, employ reduced-pressure distillation to isolate intermediates, followed by recrystallization in ethanol-water mixtures to enhance purity (yield: ~60–70%) . For reproducibility, monitor reaction progress via TLC or HPLC, and optimize stoichiometry to minimize side products like dehalogenated byproducts .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy: Use H and C NMR to confirm substitution patterns and aromatic proton environments. The deshielding effects of bromine and chlorine atoms will produce distinct shifts in the 7.0–8.5 ppm range for protons adjacent to halogens .
- X-ray Crystallography: Resolve the crystal structure to verify regioselectivity of halogenation and intermolecular interactions (e.g., Br···S contacts) influencing solid-state stability .
- Mass Spectrometry (HRMS): Confirm molecular weight and isotopic patterns (e.g., Br/Br and Cl/Cl) for unambiguous identification .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate anticancer potential of this compound derivatives?
Methodological Answer:
Derivatization: Synthesize analogs by modifying the 2-chloro group (e.g., replace with amino or alkoxy groups) and assess cytotoxicity against cancer cell lines (e.g., HepG2, SW620) using MTT assays .
Mechanistic Probes: Conduct apoptosis assays (Annexin V/PI staining) and ROS generation studies to identify pathways affected by halogen substitution.
Computational Modeling: Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity. Docking studies against targets like topoisomerase II can rationalize selectivity .
Advanced: How should researchers address contradictory reports on the biological activity of halogenated benzothiazoles?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. To resolve these:
- Standardize Assays: Use identical cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin) across studies.
- Purity Validation: Characterize compounds with ≥95% purity via HPLC and elemental analysis to exclude confounding effects from byproducts .
- Meta-Analysis: Systematically compare datasets from peer-reviewed studies, focusing on structural outliers (e.g., dihalogenated vs. monohalogenated analogs) .
Advanced: What experimental strategies elucidate the photophysical properties of this compound?
Methodological Answer:
UV-Vis and Fluorescence Spectroscopy: Measure absorption/emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to assess solvatochromism. Heavy atom effects from bromine will enhance intersystem crossing, reducing fluorescence quantum yield .
Time-Resolved Spectroscopy: Use transient absorption spectroscopy to study excited-state dynamics and triplet-state lifetimes, relevant for photodynamic therapy applications.
Computational Predictions: Leverage software (e.g., Gaussian, ADF) to simulate electronic transitions and compare with experimental data .
Advanced: How can crystallographic data inform the design of this compound-based materials?
Methodological Answer:
Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., Br···π, Cl···S) to predict packing efficiency and thermal stability .
Polymorphism Screening: Recrystallize under varied conditions (slow evaporation vs. cooling) to identify polymorphs with enhanced solubility or mechanical properties.
Co-Crystal Engineering: Co-crystallize with π-acceptors (e.g., tetracyanoquinodimethane) to modulate charge-transfer properties for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
